N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with methoxy and nitro substituents, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methoxy-4-nitroaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, bases like sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Formation of N-(2-amino-4-nitrophenyl)-4-phenylmethoxybenzamide.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzaldehyde.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in neurological disorders . Additionally, its anti-inflammatory effects are mediated through the suppression of NF-κB and MAPK activation pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but lacks the phenylmethoxy group.
2-methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of the benzamide moiety.
2-methoxy-4-nitrobenzoic acid: Features a carboxylic acid group instead of the benzamide group.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide is unique due to its combination of methoxy, nitro, and phenylmethoxy substituents, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAO enzymes and its potential anti-inflammatory properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-20-13-17(23(25)26)9-12-19(20)22-21(24)16-7-10-18(11-8-16)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMTZCCKIOAMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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